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molecular formula C8H4F3N3O2 B1403090 5-Nitro-3-(trifluoromethyl)-1H-pyrrolo[2,3-B]pyridine CAS No. 1186501-72-3

5-Nitro-3-(trifluoromethyl)-1H-pyrrolo[2,3-B]pyridine

Cat. No. B1403090
M. Wt: 231.13 g/mol
InChI Key: BAFLUKHMOURLCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08338452B2

Procedure details

Tin chloride dihydrate (4.0 g) was added to 5-nitro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine (0.58 g) in ethyl acetate (50 mL). The resulting solution was refluxed for 3 hours. The cooled solution was treated with dilute aqueous sodium bicarbonate. The resulting slurry was filtered through celite, and the filter cake was washed with ethyl acetate. The layers were separated. The organic layer was washed with brine, dried over magnesium sulfate, filtered, and evaporated to provide 5-amino-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine (320 mg, 63%) as a solid.
Name
Tin chloride dihydrate
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
0.58 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
O.O.[Sn](Cl)(Cl)(Cl)Cl.[N+:8]([C:11]1[CH:12]=[C:13]2[C:19]([C:20]([F:23])([F:22])[F:21])=[CH:18][NH:17][C:14]2=[N:15][CH:16]=1)([O-])=O.C(=O)(O)[O-].[Na+]>C(OCC)(=O)C>[NH2:8][C:11]1[CH:12]=[C:13]2[C:19]([C:20]([F:23])([F:22])[F:21])=[CH:18][NH:17][C:14]2=[N:15][CH:16]=1 |f:0.1.2,4.5|

Inputs

Step One
Name
Tin chloride dihydrate
Quantity
4 g
Type
reactant
Smiles
O.O.[Sn](Cl)(Cl)(Cl)Cl
Name
Quantity
0.58 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C2C(=NC1)NC=C2C(F)(F)F
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting solution was refluxed for 3 hours
Duration
3 h
FILTRATION
Type
FILTRATION
Details
The resulting slurry was filtered through celite
WASH
Type
WASH
Details
the filter cake was washed with ethyl acetate
CUSTOM
Type
CUSTOM
Details
The layers were separated
WASH
Type
WASH
Details
The organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
NC=1C=C2C(=NC1)NC=C2C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 320 mg
YIELD: PERCENTYIELD 63%
YIELD: CALCULATEDPERCENTYIELD 63.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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